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Abstract
DS-1001b is a potent and selective, orally bioavailable, small-molecule inhibitor of mutant

isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1 are a hallmark of several cancers,

including glioma and chondrosarcoma, leading to the neomorphic production of the

oncometabolite D-2-hydroxyglutarate (2-HG). 2-HG competitively inhibits α-ketoglutarate-

dependent dioxygenases, resulting in widespread epigenetic dysregulation and a block in

cellular differentiation, thereby driving tumorigenesis. DS-1001b was specifically designed to

penetrate the blood-brain barrier, making it a promising therapeutic agent for IDH1-mutant

brain tumors. This technical guide provides a comprehensive overview of the discovery,

development history, mechanism of action, and key experimental data for DS-1001b.

Introduction: The Role of Mutant IDH1 in Cancer
Isocitrate dehydrogenase (IDH) is a critical enzyme in the tricarboxylic acid (TCA) cycle,

catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). Somatic

mutations in the IDH1 gene, most commonly at the R132 residue, are frequently observed in a

variety of cancers, including over 70% of lower-grade gliomas and the majority of secondary

glioblastomas.[1][2] These mutations confer a new enzymatic function, enabling the reduction

of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3]
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The accumulation of 2-HG has profound effects on cellular metabolism and epigenetics. It acts

as a competitive inhibitor of α-KG-dependent dioxygenases, including histone lysine

demethylases (KDMs) and the ten-eleven translocation (TET) family of DNA hydroxylases.[4][5]

This inhibition leads to a hypermethylated state of both histones and DNA, altering gene

expression and blocking cellular differentiation, which are key events in the initiation and

progression of IDH-mutant cancers.[2][6] The discovery of this pathway presented a clear

therapeutic opportunity: inhibiting the production of 2-HG by targeting the mutant IDH1

enzyme.

Discovery and Lead Optimization of DS-1001b
The development of DS-1001b stemmed from a focused medicinal chemistry campaign to

identify potent and selective inhibitors of mutant IDH1 with high blood-brain barrier permeability.

The initial efforts involved high-throughput screening to identify chemical scaffolds with

inhibitory activity against the mutant IDH1 enzyme while sparing the wild-type form to minimize

off-target effects.

While specific details of the initial hit and lead optimization for DS-1001b are proprietary, the

general approach for developing similar mutant IDH1 inhibitors has involved the optimization of

a 7,7-dimethyl-7,8-dihydro-2H-1λ2-quinoline-2,5(6H)-dione screening hit. Systematic structure-

activity relationship (SAR) studies led to the discovery of potent pyrid-2-one mIDH1 inhibitors.

[7] These efforts focused on enhancing potency, selectivity, and pharmacokinetic properties,

particularly the ability to cross the blood-brain barrier. DS-1001b is the tert-butylamine salt of

DS-1001a and was selected for clinical development based on its favorable preclinical profile.

[8]

Mechanism of Action
DS-1001b is a selective inhibitor of the R132X mutant forms of IDH1. By binding to the mutant

enzyme, DS-1001b blocks the conversion of α-KG to 2-HG. The reduction in intracellular 2-HG

levels relieves the inhibition of α-KG-dependent dioxygenases, leading to the demethylation of

histones and DNA. This epigenetic reprogramming allows for the proper differentiation of

cancer cells and can lead to cell cycle arrest and inhibition of tumor growth.[9][10]
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Figure 1: Simplified signaling pathway of mutant IDH1 and the mechanism of action of DS-
1001b.
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Preclinical Development
In Vitro Studies
DS-1001b has demonstrated potent and selective inhibition of mutant IDH1 in various in vitro

models.

Table 1: In Vitro Efficacy of DS-1001b

Cell Line Cancer Type IDH1 Mutation Assay
IC50 / GI50
(nM)

JJ012 Chondrosarcoma R132G Cell Proliferation 81

L835 Chondrosarcoma R132C Cell Proliferation 77

IDH1-R132H - R132H
Enzymatic

Activity
16

IDH1-R132C - R132C
Enzymatic

Activity
48

Wild-Type IDH1 - -
Enzymatic

Activity
780

Data compiled from various sources.[9][11]

In chondrosarcoma cell lines with IDH1 mutations (JJ012 and L835), DS-1001b impaired cell

proliferation in a dose-dependent manner and significantly decreased intracellular 2-HG levels.

[9][10] Furthermore, RNA-sequencing analysis revealed that DS-1001b treatment promoted

chondrocyte differentiation in the L835 cell line and induced cell cycle arrest in the

dedifferentiated JJ012 cell line.[9][10] This was associated with the upregulation of genes such

as SOX9 and CDKN1C through the demethylation of the repressive histone mark H3K9me3.[9]

[10]

In Vivo Studies
The efficacy of DS-1001b has been evaluated in patient-derived xenograft (PDX) models of

both glioma and chondrosarcoma.
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Table 2: In Vivo Efficacy of DS-1001b in Xenograft Models

Model Cancer Type Treatment Outcome

A1074

(subcutaneous)

Glioblastoma (IDH1-

R132H)
Continuous DS-1001b

Significant tumor

growth impairment

A1074 (intracranial)
Glioblastoma (IDH1-

R132H)
Continuous DS-1001b

Marked impairment of

tumor progression

JJ012 (subcutaneous)
Chondrosarcoma

(IDH1-R132G)
Continuous DS-1001b Impaired tumor growth

Data compiled from various sources.[11][12][13]

In a glioblastoma PDX model with an IDH1-R132H mutation, continuous oral administration of

DS-1001b significantly impaired tumor growth and decreased 2-HG levels in both

subcutaneous and intracranial models.[12][13] Importantly, DS-1001b treatment induced the

expression of glial fibrillary acidic protein (GFAP), suggesting a promotion of glial differentiation.

[12][13]
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Figure 2: General experimental workflow for in vivo efficacy testing of DS-1001b in PDX
models.

Clinical Development
DS-1001b has undergone Phase I and is currently in Phase II clinical trials for the treatment of

IDH1-mutant gliomas.

Phase I Trial (NCT03030066)
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This first-in-human, multicenter, open-label, dose-escalation study evaluated the safety,

tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and anti-tumor activity of DS-
1001b in patients with recurrent or progressive IDH1-mutant gliomas.[1][14]

Table 3: Summary of Phase I Clinical Trial (NCT03030066) Results

Parameter Result

Patient Population
47 patients with recurrent/progressive IDH1-

mutant glioma

Dose Escalation 125 mg to 1400 mg twice daily (bid)

Maximum Tolerated Dose (MTD) Not reached

Common Adverse Events (>20%)
Skin hyperpigmentation, diarrhea, pruritus,

nausea, rash, headache

Grade 3 Adverse Events

Observed in 40% of patients; one dose-limiting

toxicity (Grade 3 decreased white blood cell

count at 1000 mg bid)

Brain/Plasma Ratio
0.19 - 0.77 in 3 patients, demonstrating blood-

brain barrier penetration

Efficacy (Enhancing Tumors, n=35)
1 Complete Response (CR), 5 Partial

Responses (PR), 11 Stable Disease (SD)

Efficacy (Non-Enhancing Tumors, n=12)
4 Minor Responses (MR), 8 Stable Disease

(SD)

Data as of May 2019.[14]

The study concluded that DS-1001b was well-tolerated with a favorable brain distribution, and

patients with recurrent/progressive IDH1-mutant gliomas responded to the treatment.[14][15]

Tumor samples from treated patients showed a reduction in 2-HG levels.[14]

Experimental Protocols
Cell Viability Assay (General Protocol)
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Cell Seeding: Seed IDH1-mutant chondrosarcoma cells (e.g., JJ012, L835) in 96-well plates

at a density of 3,000-7,000 cells per well and allow them to adhere for 24 hours.

Treatment: Treat the cells with various concentrations of DS-1001b (e.g., 0-10 µM) for 72

hours.

Viability Assessment: Assess cell viability using a PrestoBlue™ or similar metabolic assay

according to the manufacturer's instructions. Measure fluorescence or absorbance to

determine the percentage of viable cells relative to a vehicle-treated control.[16]

Patient-Derived Xenograft (PDX) Model (General
Protocol)

Cell Preparation: Culture patient-derived IDH1-mutant glioma cells as neurospheres. Harvest

and resuspend the cells in a sterile, serum-free medium at a concentration of 1 x 10^5 to 5 x

10^5 cells in 2-5 µL.[17]

Implantation: Anesthetize immunodeficient mice (e.g., NOD-SCID) and secure them in a

stereotaxic frame. Inject the cell suspension intracranially into the desired brain region.[17]

Tumor Monitoring: Monitor tumor growth using non-invasive imaging techniques such as

Magnetic Resonance Imaging (MRI).

Treatment: Once tumors are established, randomize mice into treatment and vehicle control

groups. Administer DS-1001b orally at the desired dose and schedule.[12]

Efficacy Evaluation: Measure tumor volume regularly to assess tumor growth inhibition. At

the end of the study, tumors can be harvested for pharmacodynamic and histological

analysis.[12]

Chromatin Immunoprecipitation Sequencing (ChIP-seq)
for H3K9me3 (General Protocol)

Cross-linking: Treat IDH1-mutant cells with and without DS-1001b. Cross-link protein-DNA

complexes with formaldehyde.
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Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-500 bp

using sonication.

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K9me3

overnight. Use protein A/G beads to pull down the antibody-chromatin complexes.

Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the

immunoprecipitated DNA.

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA

and perform high-throughput sequencing.

Data Analysis: Align the sequencing reads to the reference genome and perform peak calling

to identify regions enriched for H3K9me3. Compare the enrichment profiles between DS-
1001b-treated and untreated samples to identify differential methylation.[18][19]

Conclusion
DS-1001b is a promising, brain-penetrant, selective inhibitor of mutant IDH1 that has

demonstrated significant preclinical and early clinical activity in IDH1-mutant cancers,

particularly glioma. Its ability to reverse the oncogenic effects of 2-HG by restoring normal

epigenetic regulation provides a strong rationale for its continued development. Ongoing and

future clinical trials will further elucidate the therapeutic potential of DS-1001b in providing a

targeted treatment option for patients with these challenging malignancies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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